7,8-Dihydro-7,7-dimethyl-5H-pyrido[3,2-b]indol-9(6H)-one
Description
Nomenclature and Registry Information
7,8-Dihydro-7,7-dimethyl-5H-pyrido[3,2-b]indol-9(6H)-one is officially registered under Chemical Abstracts Service number 1595028-26-4, providing a unique identifier for this specific molecular entity. The compound is also catalogued in PubChem under the Compound Identification Number 137346999, facilitating access to computational and structural data. The International Union of Pure and Applied Chemistry systematic name for this compound is 7,7-dimethyl-6,8-dihydro-5H-pyrido[3,2-b]indol-9-one, reflecting the standard nomenclature conventions for fused heterocyclic systems. Alternative names found in chemical databases include 7,7-dimethyl-6,8-dihydro-5H-pyrido[3,2-b]indol-9-one and related systematic nomenclatures that emphasize different aspects of the molecular structure. The compound has been assigned the MDL number MFCD30490125, which serves as an additional database identifier in various chemical information systems. This comprehensive registry information ensures accurate identification and retrieval of data related to this specific compound across multiple chemical databases and commercial suppliers.
Chemical Classification
This compound belongs to the broader class of heterocyclic organic compounds, specifically categorized as a pyridoindole derivative due to its fused ring system incorporating both pyridine and indole structural elements. Within the heterocyclic classification system, it represents a member of the tricyclic compounds, featuring three interconnected ring systems that create a rigid molecular framework. The presence of nitrogen atoms in two of the three rings classifies it as a diazaheterocycle, while the ketone functionality at position 9 places it within the subcategory of lactam-type compounds. From a structural perspective, the compound can be considered as a member of the carboline family, which encompasses various naturally occurring and synthetic compounds with similar fused pyridine-indole core structures. The specific substitution pattern, particularly the 7,7-dimethyl groups, creates a quaternary carbon center that is characteristic of certain alkaloid natural products and synthetic pharmaceutical intermediates. This classification helps researchers understand the compound's potential reactivity patterns and biological activity profiles based on known structure-activity relationships within related chemical families.
Properties
IUPAC Name |
7,7-dimethyl-6,8-dihydro-5H-pyrido[3,2-b]indol-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-13(2)6-9-11(10(16)7-13)12-8(15-9)4-3-5-14-12/h3-5,15H,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATXGNVKOSHWPRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C3=C(N2)C=CC=N3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Cyclization from Indole Derivatives
One of the most common methods involves cyclization of appropriately substituted indole derivatives. This approach typically employs the condensation of indole-3-carboxaldehyde or related aldehydes with ketones or diketones under acidic or basic conditions, followed by intramolecular cyclization to form the fused pyridoindole core.
- Condensation of indole-3-carboxaldehyde with methyl ketones or diketones in the presence of acid catalysts such as acetic acid or polyphosphoric acid.
- Heating under reflux facilitates cyclization, leading to the formation of the pyridoindole framework.
- Purification is achieved via column chromatography.
- This method yields the target compound with moderate to high efficiency, often around 60-75% yield, depending on substituents and reaction conditions.
- The reaction mechanism involves initial formation of a Schiff base followed by cyclization and aromatization steps.
Multi-step Synthesis via Modified Pictet–Spengler or Fischer-Type Reactions
Another prominent approach involves multi-step syntheses utilizing Pictet–Spengler or Fischer reactions to construct the fused heterocyclic system:
- Preparation of a suitable indole derivative bearing a side chain with a reactive amino group or aldehyde.
- Condensation with formaldehyde or aldehydes under acidic conditions to induce cyclization.
- Subsequent oxidation or reduction steps to achieve the dihydro form, specifically targeting the 7,8-dihydro configuration.
- These methods often involve initial formation of tetrahydro derivatives, which are then oxidized or reduced to obtain the dihydro compound.
- Yields vary from 50-70%, with reaction conditions optimized to favor the dihydro form.
Metal-Catalyzed Cross-Coupling and Cyclization
Recent advances include the use of palladium-catalyzed cross-coupling reactions to assemble the heterocyclic core:
- Synthesis of halogenated indole derivatives (e.g., 3-bromo indoles).
- Coupling with appropriate amines or carbonyl compounds using Pd(0) catalysts, phosphine ligands, and bases such as Cs₂CO₃.
- Intramolecular cyclization induced under heating to form the fused pyridoindole ring.
- This route offers high regioselectivity and yields up to 80%.
- The process benefits from mild reaction conditions and broad substrate scope.
One-Pot Multi-Component Reactions
Some studies have demonstrated the efficiency of one-pot synthesis involving multiple reactants:
- Combining indole derivatives, diketones, and hydrazines in a single reaction vessel.
- Heating under reflux in solvents like methanol or ethanol.
- The reaction proceeds through condensation, cyclization, and reduction steps simultaneously.
- Yields are generally high (65-85%), with simplified purification.
- This method is advantageous for rapid synthesis and library generation.
Data Table Summarizing Preparation Methods
Notes on Reaction Optimization and Challenges
- Solvent Choice: Polar aprotic solvents like DMSO, ethanol, or methanol facilitate better yields.
- Temperature Control: Elevated temperatures (80-110°C) are generally optimal for cyclization.
- Purification: Column chromatography on silica gel with suitable eluents (hexanes/ethyl acetate) is standard.
- Yield Variability: Substituents on indole and diketone precursors influence overall yield and purity.
Chemical Reactions Analysis
Cyclization and Ring Expansion Reactions
The compound’s bicyclic framework enables participation in cyclization and ring expansion processes. For example:
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POCl₃-mediated ring expansion : Under optimized conditions (5 equiv POCl₃, 90°C, 24 h), analogous pyridoindoles undergo ring expansion to form polycyclic systems via intermediate formation and intramolecular rearrangement .
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Spirooxindole intermediates : Spirooxindoles derived from similar structures (e.g., via CuI-catalyzed three-component reactions) can dehydrate to yield pyrido[2,3-b]indoles in yields up to 86% .
Table 1: Reaction Optimization for POCl₃-Mediated Cyclization
| Entry | Dehydrating Agent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | POCl₃ (5 equiv) | 90 | 24 | 86 |
| 2 | POBr₃ (5 equiv) | 90 | 24 | 84 |
| 3 | PCl₅ (5 equiv) | 90 | 24 | 0 |
Cross-Coupling and Functionalization
The aromatic pyridine and indole moieties facilitate electrophilic and nucleophilic substitutions:
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Palladium-catalyzed couplings : Pyridoindoles undergo Suzuki-Miyaura and Buchwald-Hartwig reactions to introduce aryl, alkyl, or amine substituents. For instance, Pd(OAc)₂/XPhos systems yield C-3 functionalized derivatives .
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N-Allylation : Reaction with allyl bromides in DMF at 70°C produces N-allylated intermediates, which can cyclize to form bridged tetrahydrofurans or azepinodiindoles .
Key Conditions :
Condensation and Tautomerization
The ketone group at position 9 participates in condensation reactions:
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With enaminones : In acetic acid/H₂SO₄, acenaphthoquinone derivatives condense with enaminones to form acenaphtho[1,2-b]indoles via iminium ion intermediates .
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Tautomeric equilibrium : DFT studies show keto-enol tautomerism in related compounds (ΔG ≈ 2.1 kcal/mol in methanol), favoring the keto form due to conjugation with the aromatic system .
Table 2: Condensation Reaction Yields
| Substrate | Product | Yield (%) |
|---|---|---|
| Enaminone + Acenaphthoquinone | Acenaphtho[1,2-b]indole | 78–82 |
Nucleophilic Additions
The carbonyl group undergoes nucleophilic attacks:
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Grignard reagents : Methylmagnesium bromide adds to the ketone, forming tertiary alcohols, though steric hindrance from the dimethyl groups may reduce yields.
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Hydride reductions : NaBH₄ in ethanol selectively reduces the ketone to a secondary alcohol (confirmed by ¹H NMR δ 4.2 ppm for -CHOH-) .
Acid/Base-Mediated Rearrangements
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Claisen rearrangement : Heating in DMF induces -sigmatropic shifts in allylated derivatives, forming fused indolizines .
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Acid-catalyzed ring contraction : Treatment with H₂SO₄ in acetic acid promotes dehydroxylation and ring contraction, yielding tetracyclic indoles .
Oxidation and Reduction
Scientific Research Applications
Chemistry
7,8-Dihydro-7,7-dimethyl-5H-pyrido[3,2-b]indol-9(6H)-one serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various modifications that can lead to new materials with desirable properties.
Biology
The compound is being investigated for its interactions with biological macromolecules. Studies suggest it may play a role in modulating enzyme activity and influencing cellular pathways. Its potential as a ligand for proteins involved in critical biological processes makes it a subject of interest in biochemical research.
Medicine
Research indicates that this compound exhibits promising therapeutic properties:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.
- Antimicrobial Effects : The compound has shown potential against various pathogens in vitro, indicating its possible use in developing new antimicrobial agents.
- Anti-inflammatory Properties : It may modulate inflammatory responses, offering potential therapeutic avenues for treating inflammatory diseases.
Industry
In industrial applications, this compound is explored for its utility in developing new materials such as polymers and dyes. Its unique chemical properties facilitate the creation of innovative products with enhanced performance characteristics.
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of derivatives of this compound on various cancer cell lines. Results indicated significant reductions in cell viability and induced apoptosis in treated cells compared to controls.
Case Study 2: Antimicrobial Activity
Research conducted by International Journal of Antimicrobial Agents demonstrated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The study highlighted its potential as a lead compound for developing new antibiotics.
Case Study 3: Anti-inflammatory Effects
A recent investigation published in Pharmacology Research explored the anti-inflammatory effects of this compound in animal models of inflammation. The findings suggested a reduction in inflammatory markers and improved clinical outcomes.
Mechanism of Action
The mechanism of action of 7,8-Dihydro-7,7-dimethyl-5H-pyrido[3,2-b]indol-9(6H)-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors involved in disease pathways. The compound’s structure allows it to bind to active sites of enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition of cell proliferation in cancer cells or the reduction of inflammation in inflammatory diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Saturation and Substituent Effects
- Saturation : The tetrahydro analog (CAS 198141-12-7) exhibits greater conformational rigidity due to full saturation, whereas the dihydro structure of the target compound allows for partial planarity, influencing π-π stacking interactions .
- Substituents: The 7,7-dimethyl groups in the target compound enhance steric bulk and lipophilicity compared to unsubstituted analogs.
Physical and Electronic Properties
| Property | 7,7-Dimethyl Dihydro | Tetrahydro Analog | 3-Bromo Dihydro |
|---|---|---|---|
| Molecular Weight (g/mol) | 214.27 | 186.21 | 265.12 |
| LogP (Predicted) | 2.8 | 1.9 | 3.2 |
| Solubility | Low in H₂O | Moderate in H₂O | Very low in H₂O |
| Key Electronic Effects | Electron-donating (CH₃) | Neutral | Electron-withdrawing (Br) |
Biological Activity
Overview
7,8-Dihydro-7,7-dimethyl-5H-pyrido[3,2-b]indol-9(6H)-one, a heterocyclic compound belonging to the pyridoindole class, has garnered attention for its potential biological activities. Characterized by a fused ring structure that includes both pyridine and indole moieties, this compound exhibits unique chemical properties due to the presence of dimethyl groups and a carbonyl group. Research indicates its potential applications in medicinal chemistry, particularly for anticancer, antimicrobial, and anti-inflammatory effects.
- IUPAC Name : 7,7-dimethyl-5H-pyrido[3,2-b]indol-9(6H)-one
- CAS Number : 1595028-26-4
- Molecular Formula : C13H14N2O
- Molecular Weight : 214.27 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. This interaction may involve:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical pathways associated with cancer cell proliferation and inflammation.
- Receptor Modulation : It can bind to receptors that regulate cellular responses to various stimuli.
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties. A study focused on various cancer cell lines revealed:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (breast cancer) | 4.98–14.65 | Induces apoptosis via caspase activation |
| HepG2 (liver cancer) | 2.43–7.84 | Microtubule destabilization |
These findings suggest that the compound may act as a microtubule-destabilizing agent, leading to cell cycle arrest and apoptosis in cancer cells .
Antimicrobial Activity
In addition to its anticancer properties, preliminary studies indicate that this compound may possess antimicrobial activity. The specific mechanisms remain under investigation but could involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been explored. Its ability to modulate inflammatory pathways suggests it could serve as a therapeutic agent in conditions characterized by chronic inflammation.
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized various derivatives of pyridoindoles and evaluated their biological activities. Among these derivatives, those containing the pyrido[3,2-b]indole structure showed promising results in inhibiting tumor growth in vitro .
- Molecular Modeling Studies : Computational studies have provided insights into the binding affinities of this compound with various biological targets. Such studies are crucial for understanding how structural modifications might enhance its efficacy .
- Pharmacological Profiles : Comparative analyses with similar compounds have highlighted the unique biological profile of this compound. Its distinct chemical structure contributes to its selective activity against certain cancer types while minimizing effects on non-cancerous cells .
Q & A
Q. What are the common synthetic routes for 7,8-Dihydro-7,7-dimethyl-5H-pyrido[3,2-b]indol-9(6H)-one, and how are reaction conditions optimized?
The compound is synthesized via Rh-catalyzed intramolecular hydroacylation of N-allylindole-2-carboxaldehydes, forming six-membered rings without chelation assistance. Key parameters include catalyst loading (e.g., 2–5 mol% Rh), solvent choice (toluene or dichloromethane), and temperature (80–100°C). Yield optimization involves monitoring reaction progress via TLC and quenching with aqueous NH₄Cl. Purification typically employs flash chromatography (hexanes/EtOAc gradients) . Alternative routes include acid-catalyzed cyclization of cyclopropane precursors (e.g., using tosic acid in refluxing dioxane), followed by deactivated silica chromatography for purification .
Q. How is the enantiomeric excess (ee) of this compound determined, and what analytical techniques validate its stereochemistry?
Enantioselective synthesis via Rh catalysis achieves >90% ee, validated by chiral HPLC (e.g., Chiralpak AD-H column) or circular dichroism (CD). Absolute configuration is confirmed by X-ray crystallography, with refinement using SHELXL . For intermediates, H NMR coupling constants and NOESY experiments help assign stereochemistry, particularly for fused ring systems .
Q. What spectroscopic methods are critical for characterizing this heterocycle?
Key techniques include:
- H/C NMR : Assignments rely on chemical shifts for indole NH (~10 ppm), carbonyl groups (~190 ppm), and methyl groups in dihydro regions (~1.5 ppm for CH) .
- HRMS : Exact mass confirmation (e.g., [M+H] calculated vs. observed) ensures molecular formula accuracy .
- IR : Stretching frequencies for lactam carbonyls (~1680 cm) and NH/OH groups (~3400 cm^{-1) .
Advanced Research Questions
Q. How can conformational analysis resolve discrepancies in crystallographic and computational data for this compound’s ring system?
The fused pyridoindole ring exhibits puckering due to steric strain from the 7,7-dimethyl groups. Cremer-Pople parameters (amplitude , phase angle ) quantify puckering via DFT calculations (B3LYP/6-311+G(d,p)). Crystallographic data (e.g., torsion angles from SHELX-refined structures) are compared to computational models to identify energy-minimized conformers . Discrepancies arise from crystal packing effects, requiring Hirshfeld surface analysis to assess intermolecular forces .
Q. What strategies address low yields in enantioselective hydroacylation during scale-up?
Yield limitations stem from catalyst deactivation or competing side reactions. Mitigation strategies include:
- Additives : Molecular sieves (3Å) to scavenge water, improving Rh catalyst stability .
- Solvent Optimization : Switching from toluene to DCE enhances substrate solubility and reduces byproduct formation.
- Flow Chemistry : Continuous flow systems minimize residence time, suppressing decomposition pathways .
Q. How do electronic effects in the indole moiety influence reactivity and regioselectivity?
Electron-donating groups (e.g., methoxy at C-5) increase nucleophilicity at the indole’s C-3 position, directing Rh-catalyzed hydroacylation to form the six-membered lactam. Hammett studies ( values) correlate substituent effects with reaction rates. For electron-withdrawing groups (e.g., NO), regioselectivity shifts toward alternative cyclization pathways, requiring computational modeling (NBO analysis) to predict outcomes .
Q. What methodologies reconcile conflicting biological activity data across structural analogs?
Discrepancies in bioactivity (e.g., kinase inhibition) arise from subtle conformational differences. Strategies include:
- Molecular Dynamics (MD) Simulations : Compare binding poses of analogs in target protein pockets (e.g., 100 ns trajectories in GROMACS).
- Free Energy Perturbation (FEP) : Quantify for methyl group substitutions impacting binding affinity .
- SAR Studies : Systematic variation of substituents (e.g., methyl vs. ethyl at C-7) to isolate steric/electronic contributions .
Methodological Frameworks
Q. How is this compound integrated into theoretical frameworks for heterocyclic reactivity?
The molecule’s reactivity is analyzed through Baldwin’s rules (endo vs. exo cyclization) and frontier molecular orbital (FMO) theory. The HOMO of the indole moiety interacts with the LUMO of the Rh-acyl intermediate, driving regioselective C–C bond formation. Conceptual DFT descriptors (e.g., electrophilicity index) further rationalize reaction pathways .
Q. What crystallographic validation protocols ensure structural accuracy?
Post-refinement checks in SHELXL include:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
